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molecular formula C17H21NO4 B8626590 Morphinan-3,6,14-triol, 4,5-epoxy-17-methyl-, (5alpha,6alpha)-

Morphinan-3,6,14-triol, 4,5-epoxy-17-methyl-, (5alpha,6alpha)-

Cat. No. B8626590
M. Wt: 303.35 g/mol
InChI Key: AABLHGPVOULICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120800B2

Procedure details

The crude Oxymorphone Base (267.7 g wet, 180.1 g dry basis) was transferred back to a clean 3000 mL reaction vessel and 1-propanol (321.6 g) was charged. The slurry was heated to 90±3° C. and stirred for 1.5 h. The temperature was lowered to 25±5° C. and stirred for 1 h. The batch was further cooled to 10±5° C. and stirred 1 h. The product was collected by filtration washing the cake with 1-propanol (10±5° C., 2×48.2 g) then drying under vacuum at 55±5° C. to give Oxymorphone Base (167.8 g, 83.3% yield, 99.9 area %, 6α-oxymorphol 0.11 area %, 6β-oxymorphol not detected).
Name
Oxymorphone
Quantity
267.7 g
Type
reactant
Reaction Step One
Quantity
321.6 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3=[CH:8][CH:9]=[C:10]([OH:22])[C:11]4[O:12][C@H:13]5[C:14]([CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=43)[CH2:4][CH2:3]1)=[O:15]>C(O)CC>[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3=[CH:8][CH:9]=[C:10]([OH:22])[C:11]4[O:12][C@H:13]5[C:14]([CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=43)[CH2:4][CH2:3]1)=[O:15].[CH3:1][N:2]1[CH:19]2[CH2:20][C:7]3[CH:8]=[CH:9][C:10]([OH:22])=[C:11]4[O:12][CH:13]5[CH:14]([OH:15])[CH2:16][CH2:17][C:18]2([OH:21])[C:5]5([C:6]=34)[CH2:4][CH2:3]1.[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3[CH:8]=[CH:9][C:10]([OH:22])=[C:11]4[O:12][C@H:13]5[C@H:14]([OH:15])[CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=34)[CH2:4][CH2:3]1

Inputs

Step One
Name
Oxymorphone
Quantity
267.7 g
Type
reactant
Smiles
CN1CC[C@]23C=4C5=CC=C(C4O[C@H]2C(=O)CC[C@]3([C@H]1C5)O)O
Name
Quantity
321.6 g
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 3) °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
was lowered to 25±5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The batch was further cooled to 10±5° C.
STIRRING
Type
STIRRING
Details
stirred 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washing the cake with 1-propanol (10±5° C., 2×48.2 g)
CUSTOM
Type
CUSTOM
Details
then drying under vacuum at 55±5° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1CC[C@]23C=4C5=CC=C(C4O[C@H]2C(=O)CC[C@]3([C@H]1C5)O)O
Name
Type
product
Smiles
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
Name
Type
product
Smiles
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09120800B2

Procedure details

The crude Oxymorphone Base (267.7 g wet, 180.1 g dry basis) was transferred back to a clean 3000 mL reaction vessel and 1-propanol (321.6 g) was charged. The slurry was heated to 90±3° C. and stirred for 1.5 h. The temperature was lowered to 25±5° C. and stirred for 1 h. The batch was further cooled to 10±5° C. and stirred 1 h. The product was collected by filtration washing the cake with 1-propanol (10±5° C., 2×48.2 g) then drying under vacuum at 55±5° C. to give Oxymorphone Base (167.8 g, 83.3% yield, 99.9 area %, 6α-oxymorphol 0.11 area %, 6β-oxymorphol not detected).
Name
Oxymorphone
Quantity
267.7 g
Type
reactant
Reaction Step One
Quantity
321.6 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3=[CH:8][CH:9]=[C:10]([OH:22])[C:11]4[O:12][C@H:13]5[C:14]([CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=43)[CH2:4][CH2:3]1)=[O:15]>C(O)CC>[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3=[CH:8][CH:9]=[C:10]([OH:22])[C:11]4[O:12][C@H:13]5[C:14]([CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=43)[CH2:4][CH2:3]1)=[O:15].[CH3:1][N:2]1[CH:19]2[CH2:20][C:7]3[CH:8]=[CH:9][C:10]([OH:22])=[C:11]4[O:12][CH:13]5[CH:14]([OH:15])[CH2:16][CH2:17][C:18]2([OH:21])[C:5]5([C:6]=34)[CH2:4][CH2:3]1.[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3[CH:8]=[CH:9][C:10]([OH:22])=[C:11]4[O:12][C@H:13]5[C@H:14]([OH:15])[CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=34)[CH2:4][CH2:3]1

Inputs

Step One
Name
Oxymorphone
Quantity
267.7 g
Type
reactant
Smiles
CN1CC[C@]23C=4C5=CC=C(C4O[C@H]2C(=O)CC[C@]3([C@H]1C5)O)O
Name
Quantity
321.6 g
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 3) °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
was lowered to 25±5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The batch was further cooled to 10±5° C.
STIRRING
Type
STIRRING
Details
stirred 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washing the cake with 1-propanol (10±5° C., 2×48.2 g)
CUSTOM
Type
CUSTOM
Details
then drying under vacuum at 55±5° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1CC[C@]23C=4C5=CC=C(C4O[C@H]2C(=O)CC[C@]3([C@H]1C5)O)O
Name
Type
product
Smiles
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
Name
Type
product
Smiles
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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